molecular formula C25H25N5O4S B2982516 N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide CAS No. 309969-67-3

N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide

Cat. No. B2982516
CAS RN: 309969-67-3
M. Wt: 491.57
InChI Key: ZCFOALCSPJNEJL-UHFFFAOYSA-N
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Description

N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide is a useful research compound. Its molecular formula is C25H25N5O4S and its molecular weight is 491.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiprotozoal Activity Compounds with structural similarities to N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide have been synthesized and evaluated for their antiprotozoal activity. For instance, novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines have been developed as antiprotozoal agents with significant in vitro and in vivo activity against Trypanosoma b. rhodesiense and P. falciparum, indicating their potential as therapeutic agents for protozoal infections (Ismail et al., 2004).

Chemical Synthesis and Transformations Research has also focused on the chemical synthesis and transformation of compounds related to the given chemical structure, exploring the efficiency of different synthetic routes and chemical reactions. For example, the photochemical preparation of 2-dimethylaminophenylfurans, -pyrroles, and -thiophenes has been studied, showcasing methods to obtain heterocycles smoothly, which could be useful in the synthesis of complex molecules with potential biological activities (Guizzardi et al., 2000).

Antimicrobial and Antibacterial Activities Derivatives structurally similar to the specified compound have been synthesized and assessed for their antimicrobial and antibacterial activities. The design, synthesis, and evaluation of some azole derivatives have shown promising results against various microorganisms, highlighting the potential use of these compounds in developing new antimicrobial agents (Başoğlu et al., 2013).

Pharmacological Properties The synthesis and evaluation of novel furanyl derivatives from the red seaweed Gracilaria opuntia have demonstrated significant pharmacological activities, including anti-inflammatory, antioxidative, anti-diabetic, and ACE-inhibitory effects in various in vitro models. These findings suggest the potential of furanyl compounds in medicinal chemistry and drug development (Makkar & Chakraborty, 2018).

properties

IUPAC Name

N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O4S/c1-16-10-11-17(2)18(13-16)27-23(31)15-35-25-29-28-22(14-26-24(32)21-9-6-12-34-21)30(25)19-7-4-5-8-20(19)33-3/h4-13H,14-15H2,1-3H3,(H,26,32)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFOALCSPJNEJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3OC)CNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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